3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Descripción
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole (CAS: 951307-27-0) is a brominated indolo[3,2-b]carbazole (ICZ) derivative with two octyl (-C₈H₁₇) chains at the N-5 and N-11 positions and bromine substituents at the C-3 and C-9 positions. Its molecular formula is C₃₄H₄₂Br₂N₂, with a molecular weight of 638.52 g/mol . This compound belongs to a class of ladder-type nitrogen-containing heterocycles (N-heteroarenes) with applications in organic electronics, including electrochromic polymers and organic light-emitting diodes (OLEDs) . The bromine atoms serve as reactive sites for further functionalization, while the octyl chains enhance solubility and processability in organic solvents .
Propiedades
IUPAC Name |
3,9-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-21-25(35)15-17-27(31)29-24-34-30(23-33(29)37)28-18-16-26(36)22-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMSSMCMAMHDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856363 | |
| Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951307-27-0 | |
| Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and alkylation steps, and employing purification techniques like column chromatography and recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound is highly active in electrophilic substitution reactions due to its electron-rich π-conjugated system.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, NBS, and other electrophiles.
Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and organostannanes are used.
Major Products
Electrophilic Substitution: Products include further brominated derivatives or other substituted indolo[3,2-b]carbazoles.
Cross-Coupling Reactions: Products include various arylated or alkylated indolo[3,2-b]carbazole derivatives.
Aplicaciones Científicas De Investigación
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells due to its excellent charge carrier mobility and stability.
Optoelectronics: The compound’s extended π-conjugated system makes it suitable for use in optoelectronic devices, including sensors and electrochromic materials.
Material Science: It is explored for its potential in creating high-performance organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets through its π-conjugated system. This interaction facilitates charge transfer and electron mobility, making it effective in electronic and optoelectronic applications . The bromine atoms and octyl groups enhance its solubility and processability, further contributing to its functionality in various devices .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and applications of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole and its analogs:
Key Comparisons
Alkyl Chain Impact :
- Octyl vs. Dodecyl Chains : The octyl chains in the target compound balance solubility and charge transport, while dodecyl (C₁₂) analogs improve film morphology but may reduce charge mobility due to increased steric bulk .
- Branched Chains : Derivatives like the 2-hexyldecyl-substituted ICZ (MW: 862.94 g/mol) exhibit superior thermal stability and reduced aggregation, critical for amorphous OLED layers .
Bromine vs. Electron-Withdrawing Groups :
- Bromine at C-3/C-9 enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for further functionalization . In contrast, trifluoromethyl-BO (1BOICz) or triazine (1TICz) groups enhance electron affinity, enabling thermally activated delayed fluorescence (TADF) with narrow emission spectra .
Electro-Optical Performance: The target compound’s broad absorption spectrum (λmax ~450 nm) makes it suitable as a donor in electrochromic polymers . 1BOICz derivatives achieve high external quantum efficiency (EQE >20%) in OLEDs due to hybridized local and charge-transfer excited states .
Research Findings
Synthetic Flexibility :
- The target compound is synthesized via HBr-catalyzed condensation of indole with aldehydes, followed by aromatization with I₂ and alkylation . Bromination is achieved using Br₂ or N-bromosuccinimide (NBS) .
- Branched-chain analogs require multi-step alkylation and Pd-catalyzed cross-coupling, yielding lower overall efficiency (~50–70%) .
Device Performance :
- Electrochromic Polymers : Polymers incorporating the target compound (e.g., PDTCZ-1/2) show neutral green coloration, switching times <5 s, and optical contrast >40% at 650 nm .
- OLEDs : 1BOICz-based devices achieve a maximum luminance of 12,000 cd/m² and CIE coordinates of (0.15, 0.10), outperforming 1TICz (EQE: 15%) due to suppressed exciton quenching .
Actividad Biológica
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound with significant potential in various fields, including organic electronics and pharmaceuticals. Its unique structural features, including dual bromination and long alkyl chains, enhance its solubility and stability. This article explores the biological activities associated with this compound, synthesizing findings from diverse research sources.
- Molecular Formula : C34H42Br2N2
- Molecular Weight : Approximately 638.5 g/mol
- CAS Number : 951307-27-0
Biological Activity Overview
Research on the biological activity of this compound is limited; however, studies on structurally similar compounds provide insights into its potential interactions with biological systems.
The presence of bromine substituents in the compound may facilitate nucleophilic substitution reactions and cross-coupling reactions. The indolo[3,2-b]carbazole framework allows for electrophilic aromatic substitution, suggesting potential interactions with DNA and proteins that could influence cellular processes .
Comparative Analysis of Similar Compounds
A comparative analysis of compounds sharing structural similarities with this compound reveals varying biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,11-Dihydroindolo[3,2-b]carbazole | C18H12N2 | Base structure without bromination |
| 6-Bromo-5,11-dioctylindolo[3,2-b]carbazole | C26H36BrN2 | Contains a single bromine atom |
| 7-Methyl-5,11-dioctylindolo[3,2-b]carbazole | C26H38N2 | Methyl group substitution enhancing solubility |
| 3-Bromo-5-methylindolo[3,2-b]carbazole | C18H16BrN2 | Smaller size with different biological activities |
Case Studies and Research Findings
- Antiviral Potential : A study on related indolo[3,2-b]carbazole derivatives suggested potential antiviral properties against the Japanese Encephalitis virus (JEV), indicating that similar compounds might exhibit significant antiviral activity .
- Toxicity Profile : An acute toxicity study on a related compound revealed no adverse effects at high doses (300 and 2000 mg/Kg) in animal models. This suggests a favorable safety profile for further exploration of biological activities .
- Electrophilic Interactions : The unique structure of indolo[3,2-b]carbazoles allows for interactions with various biological targets. These interactions could lead to modulation of cellular processes and potential therapeutic applications .
Q & A
Q. What are the key synthetic steps for preparing 3,9-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole?
The synthesis involves:
- Brominated indole precursor reaction : Reacting 6-bromoindole with benzaldehyde in acetonitrile using hydroiodic acid (HI) as a catalyst, followed by iodine-mediated aromatization to form the dibromo-indolocarbazole core .
- Alkylation : Introducing octyl chains via nucleophilic substitution using 2-ethylhexyl bromide (or analogous alkylating agents) in DMSO with NaOH as a base. This step enhances solubility for subsequent polymer synthesis .
- Purification : Isolation via precipitation and washing with cold acetonitrile, followed by spectroscopic validation (¹H/¹³C NMR, ESI-MS) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., bromine at 3,9 positions vs. 2,8) and alkyl chain integration. For example, NH protons at δ ~10.6 ppm confirm unalkylated intermediates .
- ESI-MS : To validate molecular weight (e.g., m/z ≈ 566.98 for dibromo derivatives) .
- UV-Vis/fluorescence spectroscopy : To assess π-conjugation and electronic transitions (e.g., λabs ~403–424 nm; λem ~451 nm) .
Q. How do alkyl chains (e.g., octyl groups) influence the compound’s properties?
Alkylation of the NH groups:
- Enhances solubility : Critical for processing into thin films or polymer matrices (e.g., solubility in chloroform after alkylation) .
- Reduces crystallinity : Disrupts π-π stacking, which may affect charge transport in semiconductor applications .
Advanced Research Questions
Q. What experimental design considerations address contradictions in bromine substitution effects on electronic properties?
- Positional isomerism : 3,9-dibromo derivatives exhibit distinct NMR shifts (e.g., δ 6.94–7.01 ppm for aromatic protons) compared to 2,8-dibromo analogs (δ 7.10–7.78 ppm), suggesting altered electron density distribution .
- Optoelectronic impact : Compare HOMO-LUMO gaps via cyclic voltammetry (not explicitly in evidence) or DFT calculations to resolve discrepancies in UV-Vis spectra between isomers .
Q. How can oxidation and alkylation steps be optimized to minimize side reactions?
- Aromatization control : Prolonged heating (28 h at 80°C) with iodine ensures complete dehydrogenation of tetrahydro intermediates to dihydroindolocarbazoles .
- Alkylation efficiency : Use excess alkyl halide and NaOH in DMSO to ensure complete NH substitution, monitored by the disappearance of NH peaks in NMR .
Q. What methodologies resolve challenges in crystallizing indolocarbazole derivatives for semiconductor applications?
- Solvent selection : Use dichloromethane or THF for slow evaporation to obtain monoclinic crystals (space group P21/n), as demonstrated for related indolocarbazoles .
- Substituent engineering : Introduce bulky groups (e.g., phenyl, isoindole-1,3-dione) to modulate packing motifs and charge mobility .
Q. How do synthetic byproducts (e.g., tetrahydro intermediates) affect polymerization reactions?
- Purity requirements : Residual tetrahydro species (e.g., 5,6,11,12-tetrahydroindolocarbazoles) may disrupt conjugation in polymers. Purify via column chromatography or repeated recrystallization .
- Polycondensation compatibility : Ensure complete aromatization before Suzuki or Stille coupling to maintain electroactivity in polymers .
Data Contradiction Analysis
Q. Why do yields differ between 3,9-dibromo (42%) and 2,8-dibromo (50%) derivatives during synthesis?
- Steric effects : 3,9-substitution may hinder benzaldehyde coupling during indole cyclization, reducing efficiency .
- Intermediate stability : Tetrahydro intermediates (e.g., 1a vs. 2a) may decompose unevenly during iodine oxidation .
Q. How can conflicting solubility data for alkylated vs. non-alkylated derivatives be reconciled?
- Alkyl chain length : Dioctyl derivatives (C8 chains) exhibit higher solubility in chloroform than diethylhexyl analogs due to increased hydrophobicity .
- Crystallinity trade-offs : Longer chains reduce crystallinity but may compromise charge transport, necessitating balanced design .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
